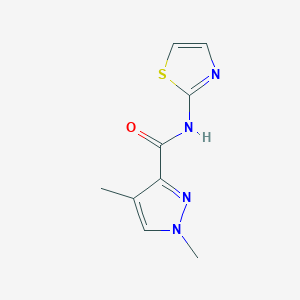

1,4-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1,4-dimethyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c1-6-5-13(2)12-7(6)8(14)11-9-10-3-4-15-9/h3-5H,1-2H3,(H,10,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLJHJLOZTWIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)NC2=NC=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole-thiazole intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

1,4-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is used in the study of biological processes and as a tool for probing the function of specific proteins or enzymes.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions can involve binding to the active site of an enzyme, modulating the activity of a receptor, or interfering with a specific signaling pathway.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the pyrazole ring or the thiazole moiety, which influence physicochemical and biological properties. Key examples include:

Key Observations :

- Electron-Withdrawing Groups : The fluorobenzo-thiazol substituent in increases lipophilicity and reactivity, necessitating strict safety measures (e.g., moisture avoidance, explosion risks).

- Bulkier Substituents: The morpholinoethyl group in likely enhances solubility but may reduce membrane permeability compared to the simpler thiazol-2-yl group in the target compound.

- Radiolabeled Analogs: The 4-[11C]methoxyphenyl group in enables PET imaging applications, highlighting how substituent choice tailors compounds for diagnostic vs. therapeutic use.

Biological Activity

1,4-Dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole class, characterized by a thiazole ring and a carboxamide functional group. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 198.26 g/mol. The structure features a five-membered pyrazole ring linked to a thiazole moiety, contributing to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values that suggest potent activity.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. It was found that this compound displayed inhibition zones ranging from 15 to 25 mm against pathogens such as Staphylococcus aureus and Escherichia coli. The MIC values were reported between 0.5 to 2 μg/mL, indicating its potential as an effective antimicrobial agent .

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. In various assays, it has shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Table 2: Anti-inflammatory Activity

| Activity Type | Result |

|---|---|

| COX-1 Inhibition | Moderate |

| COX-2 Inhibition | Significant |

| Cytokine Inhibition | IL-6 and TNF-α reduced by 50% |

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : Targeting specific kinases involved in cancer progression.

- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.

- Apoptosis Induction : Promoting programmed cell death through intrinsic pathways.

Comparative Analysis with Similar Compounds

Compared to other pyrazole derivatives, such as celecoxib and other thiazole-linked compounds, this compound exhibits unique biological profiles due to its specific structural features.

Table 3: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Potential |

|---|---|---|---|

| Celecoxib | Moderate | High | Low |

| 1,4-Dimethyl-N-(thiazol-2-yl)-1H-pyrazole | High | Significant | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1,4-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide with high yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of pyrazole and thiazole precursors via carboxamide linkages. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .

- Catalysts : Base catalysts (e.g., K₂CO₃) improve nucleophilic substitution efficiency .

- Temperature : Reflux conditions (80–120°C) optimize reaction rates while minimizing side products .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques is recommended:

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks, confirming substituent positions .

- IR Spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation for interaction studies .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC₅₀ calculations .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCR targets) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's pharmacological profile?

- Methodological Answer :

- Systematic Substitution : Modify substituents on the pyrazole (e.g., methyl groups) and thiazole rings (e.g., halogens) to assess impact on activity .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .

- Bioisosteric Replacement : Replace thiazole with oxazole or triazole to improve solubility or metabolic stability .

Q. What strategies resolve contradictions in enzyme inhibition data across different experimental models?

- Methodological Answer :

- Orthogonal Assays : Validate results using both kinetic (e.g., stopped-flow) and equilibrium (e.g., SPR) methods .

- Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions .

- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to benchmark activity .

Q. What computational approaches predict the compound's binding affinity to target proteins?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability (GROMACS/AMBER) .

- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding free energies .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds) with MOE or Schrödinger .

Q. How can poor aqueous solubility be addressed during formulation development?

- Methodological Answer :

- Salt Formation : Synthesize hydrochloride or sodium salts to enhance solubility .

- Nanoformulations : Use liposomes or PLGA nanoparticles (100–200 nm size) for controlled release .

- Co-Solvents : Employ PEG 400 or cyclodextrins in preclinical formulations .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

- Rodent Models : Administer 10–50 mg/kg orally or intravenously to measure Cₘₐₓ, t₁/₂, and bioavailability .

- Toxicology Screening : Conduct acute toxicity studies (OECD 423) and hepatic enzyme assays (ALT/AST) .

- Tissue Distribution : Use LC-MS/MS to quantify compound levels in plasma, liver, and brain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.